molecular formula C12H15FN2O4 B15233970 Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate

Cat. No.: B15233970
M. Wt: 270.26 g/mol
InChI Key: ZPOBWTLIRAOIRR-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate is a Boc-protected amine derivative featuring a benzyl group substituted with a fluorine atom at the 5-position and a nitro group at the 2-position of the phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) where controlled deprotection of the tert-butoxycarbonyl (Boc) group is required . Its structural uniqueness lies in the electron-withdrawing nitro group, which enhances stability during synthetic pathways while influencing reactivity in subsequent transformations.

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-6-9(13)4-5-10(8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBWTLIRAOIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-nitrobenzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification process may also involve additional steps such as recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 5-fluoro-2-aminophenylmethylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-2-nitrobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Applications in Scientific Research

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate has diverse applications in scientific research:

  • Organic Synthesis: It serves as a building block in organic synthesis.
  • Inhibiting Enzymes: The compound can inhibit certain enzymes by binding to their active sites and affecting their activity through competitive inhibition. This interaction is facilitated by hydrogen bonding and hydrophobic interactions, particularly due to the presence of the fluorine atom, which enhances binding affinity.

Case Study: Discovery of Ivacaftor

A study in the Journal of Medicinal Chemistry highlights the use of related compounds in the discovery of Ivacaftor, a drug used to treat cystic fibrosis (CF) .

  • A novel CFTR potentiator, Quinolinone-3-carboxamide, was discovered through high-throughput screening .
  • Extensive studies on the structure-activity relationship led to the identification of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), which was approved by the FDA for treating CF patients with the G551D mutation .
  • The research confirmed that Quinolinone-3-carboxamide was a potentiator of CFTR function . Human bronchial epithelial cells (HBE) from CF subjects with the F508del mutation showed impaired salt and fluid transport, defective cilia beating, and thick mucus, characteristic of CF airway epithelia .
  • CFTR potentiation was measured by the increase in transepithelial current in the presence of forskolin, with an EC50 of 1.5 μM in F508del/F508del-HBE for Quinolinone-3-carboxamide . The compound also increased chloride secretion in G551D/F508del-HBE cells .
  • Further studies involved synthesizing derivatives with varying molecular volumes and lipophilic character at the para position of phenol. All three compounds appeared equipotent with Quinolinone-3-carboxamide in the optical assay .
  • Ivacaftor increased chloride secretion with an EC50 of 0.236 ± 0.200 μM, a 10-fold increase in potency compared to F508del HBEs. The maximum chloride secretion in F508del/G551D HBE reached nearly 50% of the levels observed in HBE from individuals without CF, suggesting potential clinical efficacy .
  • Ivacaftor showed no significant activity against 160 targets tested, including the GABAA benzodiazepine receptor . Oral administration of Ivacaftor in suspension increased Cmax linearly in rats and beagle dogs, confirming high levels of oral absorption .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The fluoro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of tert-butyl carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Key Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate 5-F, 2-NO₂ C₁₂H₁₅FN₂O₄ High stability, intermediate for nitro-to-amine reduction
Tert-butyl 2,4-difluorobenzylcarbamate (12) 2-F, 4-F C₁₂H₁₅F₂NO₂ Enhanced lipophilicity; antiviral intermediate
Tert-butyl (3-methoxy-4-(thiazolyl)benzyl)carbamate (42g) 3-OCH₃, 4-thiazolyl C₁₆H₂₀N₂O₃S Improved solubility; VHL ligand applications
Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-NH₂, 5-CH₃ C₁₃H₂₀N₂O₂ Direct use in peptide coupling; agrochemical precursor
Tert-butyl N-[5-(2,4-difluorophenyl)pentyl]carbamate Aliphatic chain with 2,4-F C₁₆H₂₁F₂NO₃ Flexible linker for kinase inhibitors

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound provides greater stability under acidic conditions compared to fluorine or methoxy groups, making it suitable for stepwise synthesis .
  • Lipophilicity : Difluoro-substituted analogs (e.g., compound 12) exhibit higher logP values than the nitro derivative, favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Solubility : Methoxy and thiazolyl groups (e.g., 42g) enhance water solubility via hydrogen bonding and π-stacking, whereas the nitro group reduces polar interactions .

Stability and Reactivity

  • Nitro Group : The nitro substituent increases resistance to electrophilic attacks but necessitates cautious handling under reductive conditions (e.g., catalytic hydrogenation to amines) .
  • Boc Deprotection : All analogs undergo acid-mediated deprotection (e.g., HCl/dioxane), but steric hindrance from substituents like thiazolyl groups may slow kinetics .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate (Boc anhydride) reacting with a substituted benzylamine precursor. Key steps include:

  • Step 1 : Preparation of 5-fluoro-2-nitrobenzylamine by reducing the corresponding nitro compound (e.g., 5-fluoro-2-nitrobenzaldehyde via reductive amination).
  • Step 2 : Protection of the amine group using Boc anhydride in a polar aprotic solvent (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc anhydride) are critical to minimize side reactions such as over-Boc protection or hydrolysis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H), aromatic protons (δ 7–8 ppm for 5-fluoro-2-nitrophenyl), and carbamate carbonyl (δ ~155 ppm in 13^{13}C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 299.11 for C12_{12}H14_{14}FN2_2O4_4) and fragmentation patterns (e.g., loss of tert-butyl group, m/z 199.05) .
  • Elemental Analysis : Validates empirical formula compliance (e.g., C: 57.14%, H: 5.59%, N: 9.33%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Variable chemical shifts due to solvent polarity (e.g., DMSO vs. CDCl3_3) .
  • Impurity Peaks : Trace solvents (e.g., THF) or unreacted precursors may overlap with target signals. Use preparative HPLC or column chromatography for purification .
  • Dynamic Processes : Rotameric equilibria in the carbamate group can split peaks. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for clearer analysis .

Q. What experimental factors influence the compound’s stability during storage and reaction conditions?

  • pH Sensitivity : The carbamate bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Store in neutral buffers or anhydrous environments .
  • Thermal Degradation : Above 40°C, nitro group decomposition or tert-butyl cleavage occurs. Use low-temperature storage (−20°C) and inert atmospheres (N2_2) .
  • Light Sensitivity : The nitro group is photolabile. Use amber vials and avoid UV exposure during handling .

Q. How can structural modifications enhance biological activity in derivatives?

  • Substituent Tuning : Replace the 5-fluoro group with electron-withdrawing groups (e.g., Cl, CF3_3) to modulate electronic effects on the aromatic ring, impacting receptor binding .
  • Carbamate Replacement : Substitute tert-butyl with more hydrolytically stable groups (e.g., benzyl or allyl carbamates) to improve metabolic stability .
  • Bioisosterism : Replace the nitro group with a cyano or sulfonamide moiety to retain steric bulk while altering redox properties .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection steps, reducing reaction time from 12 h to 2 h .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Monitor pH to prevent premature Boc deprotection .
  • Scale-Up Challenges : For >10 g scales, switch from THF to cheaper solvents (e.g., toluene) and optimize cooling rates to control exothermic reactions .

Q. What analytical strategies validate the compound’s role in drug-discovery pipelines?

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guided by the nitro group’s electron-deficient nature .
  • ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify hydrolysis-prone sites .
  • Toxicity Screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (LC50_{50}/EC50_{50}) and genotoxicity (Ames test) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in cross-coupling reactions?

Discrepancies may stem from:

  • Catalyst Compatibility : Pd(PPh3_3)4_4 vs. Pd/C efficiency in Suzuki-Miyaura couplings. Pre-activate the catalyst with ligands (e.g., XPhos) to improve aryl boronate coupling .
  • Nitro Group Interference : The nitro group can deactivate catalysts. Reduce it to an amine pre-coupling (e.g., H2_2/Raney Ni) for improved reactivity .

Stability and Reactivity Table

FactorImpact on StabilityMitigation StrategyReferences
pH < 3 or >10Hydrolysis of carbamate bondUse neutral buffers, anhydrous storage
Temperature >40°CNitro group decompositionStore at −20°C, inert atmosphere
UV exposurePhotodegradation of nitro groupUse amber glassware, dark storage
MoistureHydrolysisStore with molecular sieves

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